molecular formula C17H19N3OS B5803630 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

カタログ番号 B5803630
分子量: 313.4 g/mol
InChIキー: SXWZAVQPSKTIOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton’s tyrosine kinase inhibitors.

作用機序

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the activity of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to reduce the proliferation of cancer cells, induce apoptosis, and inhibit the activation of BTK. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One of the main advantages of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its specificity for BTK, which reduces the risk of off-target effects. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its low aqueous solubility, which can make it difficult to formulate for oral administration.

将来の方向性

Future research on 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide could focus on several areas. One area of research could focus on developing more efficient synthesis methods to improve the yield and purity of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. Another area of research could focus on developing new formulations of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide to improve its solubility and bioavailability. Additionally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in humans. Finally, future research could focus on exploring the potential use of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in combination with other cancer treatments to enhance their efficacy.

合成法

The synthesis of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves the reaction of 4-isopropylbenzoyl chloride with 3-pyridinemethylamine hydrochloride in the presence of triethylamine. The resulting intermediate is then reacted with carbon disulfide to form the key intermediate, which is further reacted with ammonia to yield 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. The synthesis of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been reported in several research articles, and the yields have been reported to be in the range of 20-30%.

科学的研究の応用

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Several preclinical studies have shown that 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is effective in inhibiting the growth of cancer cells and inducing apoptosis. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

4-propan-2-yl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)14-5-7-15(8-6-14)16(21)20-17(22)19-11-13-4-3-9-18-10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZAVQPSKTIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。